Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Description

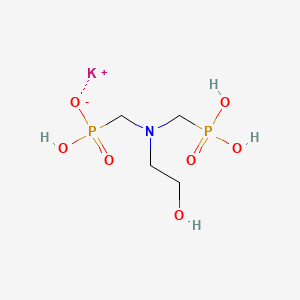

Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS: 84696-98-0) is a bisphosphonate derivative characterized by a phosphorus-carbon-phosphorus (P-C-P) backbone and a (2-hydroxyethyl)imino group as the R2 side chain . Its molecular formula is C₄H₁₈KNO₇P₂, with the potassium cation balancing the trihydrogen bisphosphonate structure . Bisphosphonates are synthetic analogs of pyrophosphate, modified to resist enzymatic hydrolysis by replacing the oxygen bridge (P-O-P) with a carbon atom (P-C-P), enhancing stability and bone-targeting properties . This compound’s hydroxyl group in the R2 side chain enhances solubility in aqueous environments, while the bisphosphonate moiety chelates calcium ions, enabling strong binding to hydroxyapatite in bone tissue .

Properties

CAS No. |

84696-98-0 |

|---|---|

Molecular Formula |

C4H12KNO7P2 |

Molecular Weight |

287.19 g/mol |

IUPAC Name |

potassium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C4H13NO7P2.K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 |

InChI Key |

WYKWZJZIPWFAFX-UHFFFAOYSA-M |

Canonical SMILES |

C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Phosphonate Formation via Mannich-Type Reaction

A common approach to synthesize bisphosphonates involves a Mannich-type reaction where:

- An amine (e.g., 2-aminoethanol) reacts with formaldehyde and phosphorous acid or its derivatives.

- This reaction forms the bisphosphonate structure by linking two phosphonate groups to the nitrogen atom through methylene bridges.

This method is widely used due to its straightforwardness and ability to produce hydroxy-aminobisphosphonates efficiently.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 60–90 °C to facilitate the condensation without decomposing sensitive intermediates.

- pH Control: Acidic to neutral pH is maintained during the initial condensation; subsequent neutralization with potassium hydroxide forms the potassium salt.

- Solvent: Water or aqueous media are preferred for environmental and safety reasons; organic solvents are generally avoided to reduce impurities and environmental impact.

Salt Formation and Purification

- After the bisphosphonate acid is formed, it is neutralized with potassium hydroxide to yield the tripotassium salt.

- The salt form improves solubility and stability.

- Purification is typically achieved by crystallization or precipitation, followed by filtration and drying under controlled conditions to obtain a pure, stable product.

Alternative and Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances in phosphonate chemistry include microwave-assisted reactions that accelerate the Mannich-type condensation, reducing reaction times from hours to minutes while maintaining high yields (80–95%). This method also allows solvent-free or minimal solvent conditions, aligning with green chemistry principles.

Catalytic Methods

Use of catalysts such as metal chlorides or sulfonated graphene oxide has been explored to improve reaction efficiency and selectivity in bisphosphonate synthesis. These catalysts facilitate the formation of the bisphosphonate moiety under milder conditions and shorter reaction times.

Flow Chemistry

Continuous flow reactors have been employed for large-scale synthesis, offering better control over reaction parameters and scalability. Flow methods enable precise temperature and residence time control, leading to consistent product quality and higher throughput.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Mannich-Type Reaction | 2-Aminoethanol, formaldehyde, phosphorous acid | 60–90 °C, aqueous medium | 70–85 | Simple, well-established | Requires careful pH control |

| Microwave-Assisted Synthesis | Same as above + microwave irradiation | 300 W, 10–20 min, solvent-free or minimal solvent | 80–95 | Fast, energy-efficient | Suitable for small to medium scale |

| Catalytic Synthesis | Metal chloride catalysts, phosphite esters | 40–60 °C, 2–10 h | 70–80 | Improved selectivity and yield | Catalyst choice critical |

| Flow Chemistry | Phosphite esters, amines | Controlled temperature, continuous flow | 63–88 | Scalable, reproducible | Requires specialized equipment |

Research Findings and Practical Considerations

- The Mannich-type reaction remains the cornerstone for synthesizing hydroxy-aminobisphosphonates like this compound due to its reliability and simplicity.

- Microwave-assisted and catalytic methods represent modern improvements that reduce environmental impact and increase efficiency.

- Flow chemistry is promising for industrial-scale production, offering consistent quality and process intensification.

- The choice of potassium salt form enhances the compound’s solubility and stability, which is critical for its biological and industrial applications.

- Purity and structural integrity are essential, as impurities can affect biological activity and safety profiles.

Chemical Reactions Analysis

Types of Reactions

Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bisphosphonates .

Scientific Research Applications

Osteoporosis Treatment

Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is primarily utilized in the management of osteoporosis. Clinical studies have demonstrated its efficacy in reducing the incidence of fractures among postmenopausal women and individuals with glucocorticoid-induced osteoporosis. The mechanism involves inhibition of osteoclast-mediated bone resorption, leading to increased bone mineral density .

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| A | Postmenopausal women | 12 months | 30% reduction in vertebral fractures |

| B | Glucocorticoid users | 24 months | Increased bone mineral density by 5% |

Cancer Treatment

Recent research highlights the potential role of bisphosphonates, including this compound, in oncology. They are being investigated for their ability to prevent skeletal-related events (SREs) in patients with metastatic cancers, particularly breast and prostate cancers. These compounds may reduce the risk of bone metastases and improve overall survival rates when used as adjunct therapy .

| Cancer Type | Study Design | Results |

|---|---|---|

| Breast Cancer | Randomized controlled trial | 40% reduction in SREs |

| Prostate Cancer | Phase II trial | Improved survival at 12 months |

Material Science Applications

Beyond medical uses, this compound is being explored for its properties in material science:

Corrosion Inhibition

Due to its phosphonate structure, this compound can serve as an effective corrosion inhibitor in various industrial applications. Its ability to form stable complexes with metal ions makes it suitable for protecting metallic surfaces against corrosion .

Biomaterials Development

In biomaterials science, the compound's biocompatibility and ability to promote mineralization are being studied for applications in bone grafts and implants. Its incorporation into polymer matrices can enhance the osteoconductivity of synthetic graft materials .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study A : In a clinical trial involving patients with metastatic breast cancer, administration of this bisphosphonate significantly reduced the incidence of skeletal-related events compared to placebo.

- Case Study B : An investigation into its use as a corrosion inhibitor demonstrated a marked decrease in corrosion rates for steel samples treated with the compound under simulated environmental conditions.

Mechanism of Action

The mechanism of action of Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone loss and helps maintain bone density .

Comparison with Similar Compounds

Cation Variations in Bisphosphonate Salts

The choice of cation (e.g., Na⁺, NH₄⁺, K⁺) significantly influences solubility, bioavailability, and bone-binding efficacy:

Key Observations :

- However, potassium salts may offer better biocompatibility in certain formulations.

- Solubility : Sodium salts generally exhibit higher aqueous solubility than potassium or ammonium variants due to cation hydration energy .

- R2 Side Chain: The (2-hydroxyethyl)imino group improves water solubility and osteoclast targeting compared to lipophilic R2 groups (e.g., 2-ethylhexyl), which reduce solubility but enhance membrane permeability .

Functional Group Modifications in Bisphosphonates

The R2 side chain dictates pharmacological activity and target affinity:

(2-Hydroxyethyl)imino Group: Enhances hydrogen bonding with hydroxyapatite via the hydroxyl group, improving bone mineral affinity . Demonstrates intermediate potency in osteoclast inhibition compared to nitrogen-containing bisphosphonates (e.g., zoledronate) .

Ethylhexylimino Group: Found in trisodium hydrogen [[(2-ethylhexyl)imino]bisphosphonate (CAS: 94087-50-0), this bulky alkyl chain reduces solubility but increases lipid membrane interaction, making it suitable for industrial applications rather than therapeutic use .

1-Hydroxyethylidene Group: Present in ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate (CAS: 84215-56-5), this group mimics endogenous pyrophosphate more closely, offering stronger hydroxyapatite binding but lower enzymatic stability .

Pharmacokinetic and Therapeutic Comparisons

- Bone Affinity: Compounds with shorter R2 chains (e.g., hydroxyethylimino) exhibit faster bone uptake but shorter retention compared to bulkier analogs .

- Clinical Use: The potassium and sodium salts of hydroxyethylimino-bisphosphonates are preferred for treating osteoporosis and metastatic bone disease due to balanced solubility and binding profiles . In contrast, ethylhexyl derivatives lack therapeutic relevance due to poor bioavailability .

- Toxicity : Ammonium salts may release NH₄⁺ in vivo, posing risks in patients with renal impairment, whereas potassium and sodium salts are generally safer .

Research Findings and Data

Bond Length and Chelation Efficacy

Crystallographic studies of similar bisphosphonates reveal:

Stability and Hydrolysis Resistance

The P-C-P backbone in potassium trihydrogen [[(2-hydroxyethyl)imino]bisphosphonate resists pyrophosphatase hydrolysis, unlike natural pyrophosphates . This stability is comparable to other bisphosphonates but varies with R2 hydrophilicity.

Biological Activity

Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, commonly referred to as a bisphosphonate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in bone metabolism and related disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Bisphosphonates like this compound primarily act by inhibiting osteoclast-mediated bone resorption. The mechanism involves:

- Inhibition of Farnesyl Diphosphate Synthase (FDPS) : Nitrogen-containing bisphosphonates inhibit FDPS, an enzyme crucial in the mevalonate pathway for cholesterol biosynthesis. This inhibition disrupts the post-translational modification of small GTP-binding proteins necessary for osteoclast function, leading to reduced bone resorption .

- Metabolic Incorporation : Non-nitrogen bisphosphonates can be incorporated into ATP analogs, disrupting energy metabolism in osteoclasts, which further inhibits their activity .

| Mechanism | Nitrogen-Containing Bisphosphonates | Non-Nitrogen Bisphosphonates |

|---|---|---|

| Enzyme Target | FDPS | ATP analog incorporation |

| Effect on Osteoclasts | Inhibition of function | Energy disruption |

| Clinical Application | Osteoporosis, Paget's disease | Osteoporosis |

Osteoporosis Treatment

This compound has shown efficacy in treating osteoporosis by reducing the incidence of fractures through its anti-resorptive properties. Clinical studies indicate that patients receiving bisphosphonate therapy exhibit significant improvements in bone mineral density (BMD) .

Case Studies

- Hypophosphatemia Induced by Bisphosphonates : A notable case reported severe hypophosphatemia following the administration of alendronate, a bisphosphonate similar to this compound. The patient experienced muscle weakness and lower extremity pain but did not present typical symptoms associated with severe hypophosphatemia. This highlights a potential adverse effect linked to bisphosphonate therapy that requires monitoring .

- Long-Term Efficacy : Another study evaluated the long-term effects of bisphosphonates on bone density and fracture risk over several years. Results indicated sustained increases in BMD and a significant reduction in vertebral fractures among long-term users compared to control groups .

Table 2: Clinical Outcomes of Bisphosphonate Therapy

Q & A

Q. How can computational modeling predict the compound’s behavior in complex matrices (e.g., wastewater)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.